1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h6-7H,2-5H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXENWATZZFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(CN2C=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 2177266-70-3) is a compound belonging to the imidazopyridine class. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C11H15ClN2O4
- Molar Mass : 274.7 g/mol
- IUPAC Name : 1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid; hydrochloride
- Synonyms : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate hydrochloride
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibit antimicrobial properties. For instance, compounds structurally related to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Enzyme Inhibition
One significant area of research involves the inhibition of specific enzymes linked to disease states. For example:
- Heparanase Inhibition : A study indicated that certain tetrahydroimidazo derivatives could inhibit heparanase-1 (HPSE1), an enzyme implicated in proteinuric diseases such as nephrotic syndrome. The inhibition of HPSE1 can prevent the degradation of heparan sulfate proteoglycans in the glomerular basement membrane, potentially mitigating proteinuria development .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is closely related to its structural features. SAR studies reveal that modifications at specific positions on the imidazopyridine ring can enhance or reduce biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Ethoxycarbonyl group at position 1 | Enhances solubility and bioavailability |
| Variations in substitution patterns | Altered enzyme inhibition profiles |
Case Study 1: Antimicrobial Efficacy
A recent case study investigated the antimicrobial properties of several imidazopyridine derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Inhibition of HPSE1
In a separate study focused on nephrotic syndrome models, compounds with structural similarities to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine were tested for their ability to inhibit HPSE1. The lead compound showed a more than 14-fold increase in inhibitory activity compared to earlier derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroimidazo compounds exhibit significant antimicrobial properties. This compound's ability to inhibit bacterial growth has been explored in vitro, showing promise as a new class of antibiotics .
- Anticancer Properties : Research has demonstrated that imidazo derivatives can induce apoptosis in cancer cells. The specific application of 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride in cancer therapy is under investigation, with preliminary results suggesting cytotoxic effects on various cancer cell lines .
Drug Design and Development
The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its unique heterocyclic structure allows for modifications that can enhance pharmacological activity.
- Structure-Activity Relationship (SAR) Studies : Researchers are conducting SAR studies to optimize the efficacy of this compound by modifying its chemical structure. Such studies aim to identify the most active derivatives for further development as drugs targeting specific diseases .
Biological Studies
The compound's interaction with biological systems is being studied to understand its mechanism of action.
- Enzyme Inhibition : Initial studies have focused on the inhibition of specific enzymes involved in metabolic pathways. The compound may act as an inhibitor for enzymes linked to disease processes, providing insights into its potential therapeutic roles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- CAS No.: 2177263-22-6
- Molecular Formula : C₁₁H₁₁ClN₂O₄ (from evidence)
- Molecular Weight : 270.7 g/mol
- Structural Features : Contains a bicyclic imidazo[1,5-a]pyridine core with ethoxycarbonyl and carboxylic acid substituents, stabilized as a hydrochloride salt .
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule inhibitors and bioactive heterocycles .
Physicochemical Properties :
- Purity : Available at ≥95% purity .
- Handling Precautions : Requires storage away from heat and ignition sources (P210), with strict safety protocols (P201, P202) .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Functional and Reactivity Differences
Core Heterocycle :
- The imidazo[1,5-a]pyridine core (target compound) exhibits distinct electronic properties compared to triazolo analogues (e.g., triazolo[1,5-a]pyridine in ), influencing binding affinity in biological systems .
- Triazolo derivatives (e.g., ) often show enhanced thermal stability due to the electron-deficient triazole ring .
Substituent Effects: Ethoxycarbonyl vs. Methyl Ester: Ethoxycarbonyl groups (target compound) confer greater lipophilicity than methyl esters (e.g., ), impacting solubility and membrane permeability . Amino vs. Carboxylic Acid Groups: The amino-substituted triazolo compound may exhibit nucleophilic reactivity, whereas the carboxylic acid group in the target compound participates in salt formation or hydrogen bonding .
Salt Forms :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a one-pot, two-step reaction involving cyclization and functionalization. For example, similar tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized using a tandem reaction with ethyl 4-bromo-3-methylbut-2-enoate and ketone intermediates under basic conditions (K₂CO₃ in DMF at 80°C for 8–12 hours). Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of ketone to enoate), solvent polarity, and temperature to improve yield .
- Key Data : Yields range from 51% to 76% for analogous compounds, with purity confirmed via HPLC (>95%).
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm hydrogen environments (e.g., ethoxycarbonyl protons at δ 1.2–1.4 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–170 ppm) .
- X-ray Crystallography : For absolute configuration verification, slow evaporation of a hexane/ethyl acetate mixture (3:1 v/v) produces crystals suitable for diffraction analysis. Bond lengths and angles should align with similar imidazo-pyridine structures (e.g., C–N bond lengths ~1.34 Å) .
- HRMS : Validate molecular weight with <5 ppm error .
Q. What purification strategies are effective for isolating this hydrochloride salt from reaction mixtures?
- Methodology : After aqueous workup (extraction with dichloromethane), use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate impurities. For hydrochloride salt formation, treat the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water to achieve >97% purity .
Q. How does pH affect the stability of the ethoxycarbonyl and carboxylic acid groups in aqueous solutions?
- Methodology : Conduct stability studies in buffered solutions (pH 1–10) at 25°C. Monitor degradation via HPLC at 24-hour intervals. The ethoxycarbonyl group is prone to hydrolysis under alkaline conditions (pH >8), while the carboxylic acid remains stable at pH 3–6 .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism and transition states in the synthesis of this compound?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the cyclization step. Compare calculated activation energies with experimental kinetics. For example, IRC (intrinsic reaction coordinate) analysis can confirm concerted vs. stepwise pathways .
- Case Study : A similar annulation reaction showed a ΔG‡ of 25.3 kcal/mol, aligning with experimental reaction rates at 80°C .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?
- Methodology : Synthesize analogs with substitutions at the ethoxycarbonyl or pyridine positions. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. For instance, replacing the ethoxy group with a methyl ester reduced IC₅₀ by 40% in a related triazolo[1,5-a]pyridine derivative .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at −40°C to 60°C.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons. For example, NOE correlations between H-6 and H-8 protons validate the tetrahydroimidazo ring conformation .
Q. What role do solvent effects play in the regioselectivity of functionalization reactions involving this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
